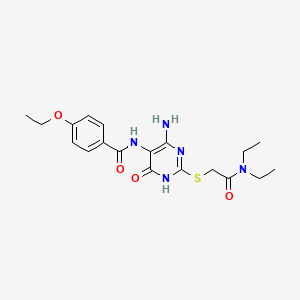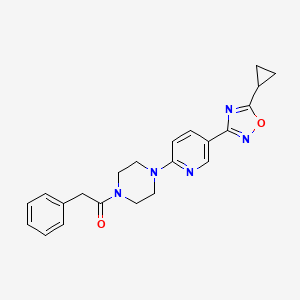
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1603249-26-8 . It has a molecular weight of 318.51 .
Molecular Structure Analysis
The molecular formula of “5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride” is C6H2BrClFNO4S . The InChI Code is 1S/C6H2BrClFNO4S/c7-3-1-6 (15 (8,13)14)5 (10 (11)12)2-4 (3)9/h1-2H .Scientific Research Applications
Synthesis and Derivatives
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride has been utilized in the synthesis of various chemical compounds. For instance, it has been used in the synthesis of sulfonated derivatives of 4-fluoroaniline and 2-fluoroaniline. These processes involve complex reactions like sulfonation, hydrolysis, and reduction, highlighting the compound's role in creating structurally diverse chemicals (Courtin, 1982), (Courtin, 1983).
Anticancer Research
In anticancer research, derivatives of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride have been synthesized and studied for their potential anticarcinogenic activities. A specific compound synthesized was shown to have significant activity against certain cancer cell lines (Miao, Yan, Zhao, 2010).
Pharmaceutical Intermediates
The compound has also been used in the synthesis of pharmaceutical intermediates. This includes its use in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane, a compound used in medical imaging (Klok, Klein, Herscheid, Windhorst, 2006).
Materials Science
In materials science, derivatives of 5-bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride are used in the preparation of polymers. For instance, it was involved in the synthesis of a specific polysulfone, highlighting its role in the development of novel materials (Sato, Yokoyama, 1984).
Chemical Reactivity Studies
The compound's derivatives have been studied for their chemical reactivity. For example, the radical anions of related compounds show unique reactivity in certain solvents, which is significant for understanding chemical reactions in various media (Ernst, Ward, Norman, Hardacre, Compton, 2013).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride is the benzene ring . The benzene ring is a key structural component in many organic molecules and plays a crucial role in various chemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to introduce new functional groups to the benzene ring while preserving its aromaticity .
Biochemical Pathways
It’s known that the compound can participate in various organic reactions, such asFriedel Crafts acylation and Clemmensen Reduction , which can lead to the synthesis of a wide range of organic compounds.
Result of Action
The primary result of the compound’s action is the formation of a substituted benzene ring . This can lead to the synthesis of a wide range of organic compounds, depending on the specific reaction conditions and the presence of other reactants .
properties
IUPAC Name |
5-bromo-4-fluoro-2-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-6(15(8,13)14)5(10(11)12)2-4(3)9/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSFBRRLRRIOHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


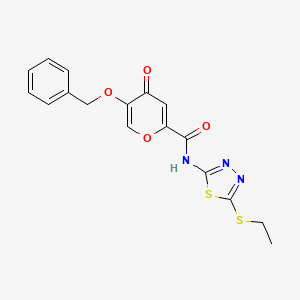
![N-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2369876.png)

![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2369878.png)
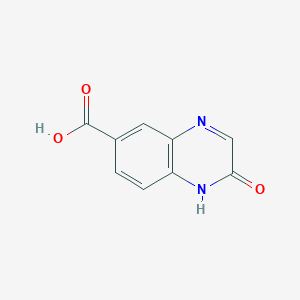
![(3,4-dimethoxyphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2369880.png)
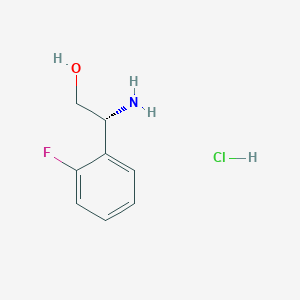
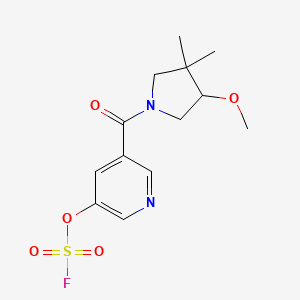
![2,2-Dioxo-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2369885.png)

![4-benzyl-1-((4-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369893.png)
